molecular formula C11H15NO B1301792 N-[1-(4-propylphenyl)ethylidene]hydroxylamine CAS No. 64128-26-3

N-[1-(4-propylphenyl)ethylidene]hydroxylamine

Cat. No.: B1301792
CAS No.: 64128-26-3
M. Wt: 177.24 g/mol
InChI Key: MXHLSFASFWJLBF-UHFFFAOYSA-N
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Description

N-[1-(4-propylphenyl)ethylidene]hydroxylamine: is an organic compound with the molecular formula C₁₁H₁₅NO. It is also known as 1-(4-propylphenyl)ethanone oxime. This compound is characterized by the presence of an oxime functional group, which is a nitrogen-containing group attached to a carbon atom that is double-bonded to an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-propylphenyl)ethylidene]hydroxylamine typically involves the reaction of 4-propylacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-60°C. The product is then purified through recrystallization or other suitable purification techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods such as chromatography may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[1-(4-propylphenyl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[1-(4-propylphenyl)ethylidene]hydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-propylphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the compound can undergo metabolic transformations that lead to the formation of active metabolites, which exert their effects through various biochemical pathways .

Comparison with Similar Compounds

  • N-[1-(4-methylphenyl)ethylidene]hydroxylamine
  • N-[1-(4-ethylphenyl)ethylidene]hydroxylamine
  • N-[1-(4-isopropylphenyl)ethylidene]hydroxylamine

Comparison: N-[1-(4-propylphenyl)ethylidene]hydroxylamine is unique due to its specific propyl substituent on the phenyl ring, which influences its chemical reactivity and biological activity.

Properties

IUPAC Name

N-[1-(4-propylphenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-3-4-10-5-7-11(8-6-10)9(2)12-13/h5-8,13H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHLSFASFWJLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371924
Record name N-[1-(4-Propylphenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64128-26-3
Record name N-[1-(4-Propylphenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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